molecular formula C21H23N3OS2 B2516795 (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide CAS No. 2097939-43-8

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B2516795
CAS No.: 2097939-43-8
M. Wt: 397.56
InChI Key: BOEUQJKIXSUGCY-RMKNXTFCSA-N
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Description

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide is a synthetic chalcone-derivative research chemical offered for life sciences investigation. This compound features a molecular structure integrating pyrazole, thiophene, and methylsulfanyl-phenylprop-enamide motifs, which are of significant interest in medicinal chemistry. Chalcone and pyrazole-based analogs are extensively studied in scientific literature for a range of potential biological activities, which may include antibacterial and anti-inflammatory properties (Molbank, 2010). The presence of the thiophene ring and methylsulfanyl group may influence the compound's electronic properties and binding affinity. This product is intended for in vitro research applications only, providing researchers with a high-quality chemical tool for exploring enzyme interactions, signaling pathways, and cellular processes. Researchers are strongly advised to conduct their own thorough characterization and biological testing to confirm its specific mechanism of action and research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c1-15-12-16(2)24(23-15)20(18-10-11-27-14-18)13-22-21(25)9-6-17-4-7-19(26-3)8-5-17/h4-12,14,20H,13H2,1-3H3,(H,22,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEUQJKIXSUGCY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C=CC2=CC=C(C=C2)SC)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=C(C=C2)SC)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole Derivatives

Pyrazole-containing compounds are widely studied for their pharmacological properties. For example, (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one () shares the pyrazole core but differs in substituents. Key differences include:

  • Molecular weight : ’s compound has a molecular weight of 273.24 g/mol, whereas the target compound’s larger structure (with thiophene and additional substituents) likely exceeds 400 g/mol.
Parameter Target Compound Compound-1 ()
Core structure Pyrazole + thiophene Pyrazol-3-one
Key substituents Methylsulfanylphenyl, thiophene Nitrophenyl, acetyl
Lipinski compliance Likely (depends on MW) Yes

Thiophene-Containing Analogs

Thiophene rings, as in the target compound, are present in ’s impurities (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol). Thiophene’s electron-rich π-system often improves binding affinity in kinase inhibitors or GPCR-targeted drugs. However, the target compound’s substitution at the 3-position of thiophene (vs. 2-position in ) may alter steric and electronic interactions .

Sulfanyl and Propanamide Moieties

The methylsulfanylphenyl group in the target compound parallels sulfur-containing analogs in (3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides). Sulfanyl groups enhance solubility and serve as hydrogen bond acceptors.

Research Implications and Gaps

  • Structural optimization : Comparative studies with ’s pyrazol-3-one derivatives could identify trade-offs between nitro groups (electron-withdrawing) and methylsulfanyl groups (electron-donating) in target engagement .
  • 3D culture applications : ’s platform for modulated chemical microenvironments could test the compound’s efficacy in tumor models or stem cell differentiation .

Preparation Methods

Meyer-Schuster Rearrangement and Cyclization

A Chinese patent (CN110483400A) details a tandem Meyer-Schuster rearrangement, halogenation, and cyclization strategy using propargyl alcohol derivatives, halogen sources (e.g., NBS or NIS), and hydrazines under acidic conditions. For example, reacting 3-phenylprop-2-yn-1-ol with N-bromosuccinimide (NBS) in dioxane with bismuth triflate catalyzes rearrangement to a β-haloenone intermediate, which undergoes cyclization with hydrazine hydrate to yield 3,5-dimethyl-1-phenyl-1H-pyrazole in 91% yield. This method excels in operational simplicity and high conversion rates.

Pd-Catalyzed Cross-Coupling for Functionalization

Post-cyclization, Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups. A study demonstrated coupling 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide with aryl boronic acids using Pd(PPh₃)₄ and K₃PO₄ in dioxane, achieving 66–81% yields. Adapting this, brominated pyrazole intermediates could couple with thiophen-3-ylboronic acid to install the thiophene moiety early in the synthesis.

Synthesis of the (2E)-3-[4-(Methylsulfanyl)phenyl]prop-2-enamide Moiety

The enamide’s E-configuration and methylsulfanyl group demand precise control.

Buchwald-Hartwig Amination for Enamide Formation

Beilstein Journal of Organic Chemistry reports Z-enamide synthesis via Buchwald coupling between amides and Z-vinyl bromides. For the target compound, coupling 3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine using CuI and N,N′-dimethylethane-1,2-diamine in dioxane could yield the E-enamide selectively.

Thiol-Ene Reaction for Methylsulfanyl Installation

Introducing the methylsulfanyl group at the para position may involve electrophilic aromatic substitution. Treating 4-bromophenylprop-2-enoic acid with sodium thiomethoxide in DMSO at 60°C replaces bromine with methylsulfanyl, followed by amidation to form the enamide precursor.

Final Assembly and Characterization

Convergent Coupling Strategy

A convergent approach links pre-formed modules:

  • Pyrazole-thiophene ethylamine : Synthesized via methods in Sections 1 and 2.
  • E-Enamide acid chloride : Generated from 3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid using SOCl₂.
  • Amide Bond Formation : Reacting the amine with the acid chloride in CH₂Cl₂ with Et₃N affords the final compound.

Stereochemical and Analytical Validation

Critical validation steps include:

  • HPLC/Chiral Chromatography : Confirm E-configuration (>98% ee).
  • NMR Spectroscopy : Key signals include δ 7.8–7.6 ppm (enamide CH=CH), δ 6.9–6.7 ppm (thiophene protons), and δ 2.5 ppm (methylsulfanyl S–CH₃).

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Citation
Pyrazole formation Meyer-Schuster cyclization NBS, Bi(OTf)₃, dioxane, 101°C 91%
Thiophene coupling Suzuki-Miyaura Pd(PPh₃)₄, K₃PO₄, dioxane, 110°C 81%
Enamide formation Buchwald coupling CuI, DMEDA, K₂CO₃, dioxane, 80°C 68%
Methylsulfanyl install Nucleophilic substitution NaSMe, DMSO, 60°C 85%

Challenges and Optimization Opportunities

  • Stereoselectivity in Enamide Formation : Achieving >95% E-selectivity requires optimized CuI/ligand ratios.
  • Thiophene Stability : Thiophene rings may decompose under strong acidic conditions, necessitating pH-controlled steps.
  • Scalability : Meyer-Schuster reactions scale efficiently, whereas Pd-catalyzed steps incur higher costs.

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